molecular formula C11H14N4O B2508433 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-97-4

8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2508433
CAS RN: 2034571-97-4
M. Wt: 218.26
InChI Key: JCWSRJINHIDSIU-UHFFFAOYSA-N
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Description

The compound “8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one” belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are known to be good scaffolds for the development of biologically active compounds . They are usually reluctant to dehydrogenate to give C5–C6 unsaturated compounds, which usually have higher activity .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves a variety of methods . An autocatalytic photochemical dehydrogenation process has been developed, which involves irradiating the corresponding 5,6-dihydro derivative (with a variety of substituents at C2, C4, C5, C6, and N8) at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process does not require any external photosensitizer .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-7(8H)-ones is characterized by a pyrimidine ring fused with a pyridine ring . The compound “8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one” would have additional ethyl and ethylamino substituents at the 8 and 4 positions, respectively.


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones are known to undergo autocatalytic photoinduced oxidative dehydrogenation . This reaction involves the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical .

Scientific Research Applications

Synthesis Methodologies

  • One-Step Synthesis of Pharmacophores : A green approach for synthesizing pharmacologically important compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been developed. This method demonstrates step economy, reduced catalyst loading, and easy purification, highlighting the chemical's utility in efficient drug synthesis (Taoda Shi et al., 2018).

Biological Activities

  • Antimicrobial Agents : Compounds derived from pyridines, pyrimidinones, oxazinones, and their derivatives, using citrazinic acid as a starting material, have shown promising antibacterial and antifungal activities. This suggests the potential of 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one in developing new antimicrobial agents (A. Hossan et al., 2012).
  • Cyclin-Dependent Kinase Inhibition : The compound has been identified as an inhibitor of cyclin-dependent kinases (Cdks), a class of enzymes vital for cell cycle regulation. Modifying the compound's structure has yielded analogues with potent inhibitory activities, which could be explored for cancer therapy (M. Barvian et al., 2000).

Chemical Properties and Reactions

  • Synthetic Pathways : Research into the chemical's synthesis from 4-amino-nicotinic acid illustrates its versatility and the potential for creating a wide range of derivatives. These synthetic routes offer insights into developing new compounds with varied biological activities (A. G. Ismail & D. Wibberley, 1967).

properties

IUPAC Name

8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-3-12-10-8-5-6-9(16)15(4-2)11(8)14-7-13-10/h5-7H,3-4H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWSRJINHIDSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=CC(=O)N(C2=NC=N1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

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